molecular formula C28H42ClP B069477 Bis(3,5-DI-tert-butylphenyl)chlorophosphine CAS No. 181257-36-3

Bis(3,5-DI-tert-butylphenyl)chlorophosphine

Cat. No.: B069477
CAS No.: 181257-36-3
M. Wt: 445.1 g/mol
InChI Key: RUMHINFRQQGPQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(3,5-DI-tert-butylphenyl)chlorophosphine is a chemical compound with the molecular formula C28H42ClP and a molecular weight of 445.06 g/mol . It is a type of tertiary phosphine, characterized by the presence of a phosphorus atom bonded to three organic groups. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3,5-DI-tert-butylphenyl)chlorophosphine typically involves the reaction of chlorophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines . For example, the reaction of 3,5-DI-tert-butylphenylmagnesium bromide with phosphorus trichloride can yield this compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques is common in industrial settings to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Bis(3,5-DI-tert-butylphenyl)chlorophosphine undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form phosphine oxides.

    Reduction Reactions: It can be reduced to form secondary phosphines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiolates. Reactions are typically carried out in polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) at moderate temperatures.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution: The major products are phosphine derivatives with various substituents replacing the chlorine atom.

    Oxidation: The primary product is the corresponding phosphine oxide.

    Reduction: The main product is the secondary phosphine.

Scientific Research Applications

Bis(3,5-DI-tert-butylphenyl)chlorophosphine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its steric bulk and electronic properties make it suitable for stabilizing reactive metal centers.

    Biology: The compound is explored for its potential in modifying biomolecules and studying enzyme mechanisms.

    Medicine: Research is ongoing into its use in drug development, particularly in the design of phosphine-based pharmaceuticals.

    Industry: It is employed in the synthesis of specialty chemicals and materials, including polymers and advanced materials for electronics.

Mechanism of Action

The mechanism of action of Bis(3,5-DI-tert-butylphenyl)chlorophosphine involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The bulky tert-butyl groups provide steric protection, while the phosphorus atom can donate electron density to the metal, stabilizing various oxidation states and facilitating catalytic cycles. This compound can also participate in redox reactions, where it undergoes oxidation or reduction, influencing the reactivity of the metal center it is coordinated with.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(3,5-DI-tert-butylphenyl)chlorophosphine is unique due to its combination of steric bulk and electronic properties. The tert-butyl groups provide significant steric hindrance, which can influence the reactivity and selectivity of the compound in catalytic processes. Additionally, the electronic properties of the phosphorus atom allow for effective coordination with various metal centers, making it a versatile ligand in coordination chemistry.

Properties

IUPAC Name

chloro-bis(3,5-ditert-butylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42ClP/c1-25(2,3)19-13-20(26(4,5)6)16-23(15-19)30(29)24-17-21(27(7,8)9)14-22(18-24)28(10,11)12/h13-18H,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMHINFRQQGPQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)Cl)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42ClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400596
Record name BIS(3,5-DI-TERT-BUTYLPHENYL)CHLOROPHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181257-36-3
Record name Chlorobis(3,5-di-tert-butylphenyl)phosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181257-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BIS(3,5-DI-TERT-BUTYLPHENYL)CHLOROPHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(3,5-DI-tert-butylphenyl)chlorophosphine
Reactant of Route 2
Reactant of Route 2
Bis(3,5-DI-tert-butylphenyl)chlorophosphine
Reactant of Route 3
Bis(3,5-DI-tert-butylphenyl)chlorophosphine
Reactant of Route 4
Reactant of Route 4
Bis(3,5-DI-tert-butylphenyl)chlorophosphine
Reactant of Route 5
Reactant of Route 5
Bis(3,5-DI-tert-butylphenyl)chlorophosphine
Reactant of Route 6
Reactant of Route 6
Bis(3,5-DI-tert-butylphenyl)chlorophosphine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.